Benzenecarbothioamide, 4-(methoxymethyl)- is an organic compound that falls under the category of thioamides, characterized by the presence of a thiocarbonyl group (C=S) attached to a benzene ring with a methoxymethyl substituent. This compound is of interest in various fields, particularly in medicinal chemistry and materials science due to its potential biological activities and applications.
The compound can be synthesized through several methods, often involving the modification of existing aromatic compounds. It has been referenced in various patents and scientific literature that detail its synthesis and potential applications.
Benzenecarbothioamide, 4-(methoxymethyl)- can be classified as:
The synthesis of benzenecarbothioamide, 4-(methoxymethyl)- can be achieved through several chemical reactions. Here are the key steps involved:
The molecular structure of benzenecarbothioamide, 4-(methoxymethyl)- consists of:
Benzenecarbothioamide, 4-(methoxymethyl)- can participate in several chemical reactions:
The reactions typically require controlled conditions such as temperature and pH to ensure selectivity and yield.
The mechanism of action for benzenecarbothioamide, 4-(methoxymethyl)- is primarily based on its reactivity as a nucleophile or electrophile in various organic reactions.
Experimental data indicates that compounds with similar structures exhibit antimicrobial and anticancer properties due to their ability to interact with biological macromolecules.
Benzenecarbothioamide, 4-(methoxymethyl)- has potential applications in:
The benzenecarbothioamide scaffold shares significant structural homology with numerous biologically active heterocyclic systems. The thioamide moiety serves as a versatile precursor for constructing nitrogen-sulfur heterocycles prevalent in pharmaceutical agents. Notably, its electronic profile resembles bioactive thiazole and benzothiazole derivatives, where the thiocarbonyl group engages in critical hydrogen bonding or coordinate covalent interactions with biological targets [2] [8]. Ethionamide and prothionamide—FDA-approved antitubercular thioamides—exemplify the therapeutic relevance of this functional group, functioning as prodrugs activated by mycobacterial enzymes [1]. Modifying the aryl substituent, as seen in 4-(methoxymethyl) substitution, allows fine-tuning of physicochemical properties to overcome limitations like poor solubility or excessive lipophilicity associated with unsubstituted or alkyl-substituted analogs.
Table 1: Structural Analogs of Benzenecarbothioamide, 4-(methoxymethyl)- in Medicinal Chemistry
Compound Class | Representative Structure | Biological Target/Activity | Key Structural Features Shared |
---|---|---|---|
Thienopyridine carbothioamides | 4-Thioxo-4,7-dihydro-thieno[2,3-b]pyridine-5-carbothioamides | Antiviral (CMV, EBV inhibition) [3] | Arylthioamide core, substituted alkyl chains |
4-Aryl-4H-chromenes | Crolibulin (EPC2407) | Microtubule polymerization inhibitor [4] | Methoxy-substituted aryl motifs |
Thioamide-containing kinase inhibitors | A-83-01 (ALK5 inhibitor) [1] | TGF-β type I receptor ALK-5 (IC₅₀ = 12 nM) | Thioamide linkage, aromatic systems |
Histone methyltransferase inhibitors | AS-5 (ASH1L inhibitor) [1] | ASH1L SET domain (IC₅₀ = 4 µM) | Thioamide involved in target binding |
Physicochemically, introducing the methoxymethyl group significantly alters the parent benzenecarbothioamide’s properties. The electron-donating methoxy moiety moderately influences the thioamide’s electronic distribution, potentially enhancing hydrogen bond donation capacity at the -NH₂ site while slightly reducing thiocarbonyl electrophilicity. Calculated and experimental property comparisons reveal:
Bioisosteric replacement strategies further expand analog design. Replacing the phenyl ring with bioisosteric heterocycles like pyridyl, thiazolyl, or benzothiazolyl rings modulates electronic character, polarity, and metal-coordinating propensity while retaining the critical thioamide pharmacophore [4] [8]. Such replacements have yielded compounds with enhanced potency against cancer cell lines or improved selectivity profiles against targets like tubulin or kinases [1] [4].
Benzenecarbothioamide, 4-(methoxymethyl)- serves as a versatile linchpin for synthesizing complex sulfur-containing architectures. The nucleophilic thiocarbonyl sulfur and electrophilic carbon offer orthogonal reactivity exploited in diverse transformations:
Sulfur Transfer and Heterocyclization Reactions
The thioamide functionality undergoes efficient reactions with α-haloketones or α-haloesters to yield substituted thiazoles and thiazolines—privileged scaffolds in medicinal chemistry. This classical Hantzsch thiazole synthesis benefits from the electron-donating methoxymethyl group, which mildly enhances nucleophilicity at sulfur, facilitating alkylation [2] [8]. Subsequent cyclodehydration constructs the heterocyclic core prevalent in bioactive molecules like the abesacimab precursor or riluzole derivatives.
Table 2: Synthetic Applications of Benzenecarbothioamide, 4-(methoxymethyl)-
Transformation | Reagents/Conditions | Primary Products | Application Significance |
---|---|---|---|
Hantzsch Thiazole Synthesis | α-Bromoketones, ethanol, reflux [2] | 4-(Methoxymethyl)phenyl-thiazole derivatives | Access to kinase inhibitor cores |
Sulfinate Synthesis | NaBH₄, DMF, 60°C [7] | Sodium 4-(methoxymethyl)benzenesulfinate | Precursor for sulfonyl-containing pharmaceuticals |
Rhodium-Catalyzed S-S Cleavage | [Rh(cod)Cl]₂, disulfides, toluene [6] | Unsymmetrical sulfides or thioethers | Construction of complex sulfur-linked conjugates |
Oxidative Desulfurization | m-CPBA, CH₂Cl₂, 0°C to rt [7] | 4-(Methoxymethyl)benzenesulfonamide | Synthesis of sulfonamide drugs/sulfa antibiotics |
Generation of Sulfur-Containing Building Blocks
Controlled reduction of the thioamide group provides access to sulfinyl and sulfonyl precursors. Treatment with sodium borohydride (NaBH₄) selectively reduces the C=S bond, generating sodium 4-(methoxymethyl)benzenesulfinate—an invaluable sulfonylating agent [7]. This sulfinate salt participates in Michael additions, radical sulfonylation, or transition-metal-catalyzed cross-couplings to form C-SO₂R bonds, prevalent in drugs like celecoxib or furosemide analogs. Modern rhodium-catalyzed methodologies enable direct S-S bond cleavage of disulfides using the thioamide as an organothio transfer agent under mild conditions. This base-free approach exhibits excellent functional group tolerance, allowing conjugation with peptides or complex natural products in aqueous media [6]. The methoxymethyl group enhances solubility in these catalytic systems, improving reaction efficiency compared to hydrophobic analogs.
Desulfurative Functionalization
Under oxidative conditions, benzenecarbothioamide, 4-(methoxymethyl)- undergoes conversion to sulfonamides or sulfonic acids—key functionalities in drug molecules and agrochemicals. Selective oxidation using peracids (e.g., m-CPBA) or hydrogen peroxide/selenium dioxide systems provides straightforward access to 4-(methoxymethyl)benzenesulfonamide derivatives [7]. These serve as intermediates for preparing sulfa drug analogs or sulfonylurea hypoglycemic agents via condensation with amines or isocyanates.
Thioamides confer distinctive bioactivity profiles by engaging biological targets through unique non-covalent interactions and metal coordination. Benzenecarbothioamide derivatives leverage these mechanisms, with the 4-(methoxymethyl) substituent modulating target engagement and ADME properties.
Mechanisms of Target Interaction
The thiocarbonyl sulfur acts as a potent hydrogen bond acceptor, often stronger than carbonyl oxygen in analogous amides due to sulfur’s larger atomic radius and polarizability. Simultaneously, the -NH₂ group serves as a hydrogen bond donor. This dual hydrogen-bonding capability enables high-affinity binding to enzyme active sites, as observed in histone methyltransferase ASH1L inhibitors where the thioamide moiety forms critical hydrogen bonds within the SET domain [1]. Furthermore, the thiocarbonyl sulfur coordinates transition metals (e.g., Fe²⁺, Zn²⁺, Cu²⁺) more effectively than oxoamides, enabling inhibition of metalloenzymes or disruption of metal homeostasis in pathogens. The methoxymethyl group’s ether oxygen may participate in additional hydrogen bonding or dipole interactions, enhancing target affinity compared to alkyl-substituted thioamides.
Table 3: Biological Activities Associated with Thioamide Pharmacophores
Target Class | Representative Thioamide Drug | Mechanism of Action | Relevance to 4-(Methoxymethyl) Derivative |
---|---|---|---|
Antimycobacterial Agents | Ethionamide [1] | Prodrug activated by EthA; inhibits InhA enoyl reductase | Structural analog; potential for improved solubility |
Kinase Inhibitors | A-83-01 (ALK5 inhibitor) [1] | Competitive ATP inhibition; TGF-β signaling blockade | Shared thioamide-metal chelation capability |
Epigenetic Modulators | AS-5 (ASH1L inhibitor) [1] | Binds SET domain; inhibits H3K36 methylation | Hydrogen-bonding mimicry potential |
Nrf2 Activators | Oltipraz analogs [5] | Keap1 modification; Nrf2 nuclear translocation | Electrophilic sulfur/redox modulation potential |
Microtubule Inhibitors | Crolibulin analogs [4] | Binds β-tubulin at colchicine site; arrests G2/M phase | Aryl domain similarity for tubulin interaction |
Therapeutic Area Implications
Physicochemical Determinants of Bioactivity
The 4-(methoxymethyl) substituent strategically balances lipophilicity and hydrophilicity. Compared to 4-methylbenzenecarbothioamide (logP ~2.3), the methoxymethyl analog exhibits reduced logP (~1.8), enhancing aqueous solubility and potentially improving oral absorption [1] [5]. The ether linkage introduces a hydrogen-bond acceptor site, potentially facilitating membrane permeation via interactions with phospholipid head groups. Metabolic stability studies on similar compounds indicate susceptibility to cytochrome P450-mediated O-demethylation, forming a hydroxymethyl intermediate that may undergo glucuronidation or oxidation to the carboxylic acid—a consideration for pharmacokinetic optimization [5].
CAS No.: 1000669-05-5
CAS No.: 155-57-7
CAS No.:
CAS No.:
CAS No.: